molecular formula C23H16FNO4 B2565834 2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide CAS No. 923256-72-8

2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No. B2565834
CAS RN: 923256-72-8
M. Wt: 389.382
InChI Key: DZWRHAMVQMITIV-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, also known as FMOC-Lys(Fmoc)-OH, is a chemical compound used in scientific research for its potential applications in drug discovery and development.

Scientific Research Applications

Fluorinated Compounds in Drug Discovery

Fluorinated compounds, such as "2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide," often exhibit unique pharmacokinetic and pharmacodynamic properties due to the presence of fluorine atoms. These properties can include enhanced stability, bioavailability, and specificity towards biological targets. Research on fluorinated liquid crystals has demonstrated their peculiar properties and commercial applications, highlighting the significance of fluorine in modifying the behavior of organic molecules (Hird, 2007). Furthermore, the study on the toxicity of organic fluorophores used in molecular imaging emphasizes the importance of evaluating the safety profile of fluorinated compounds before their application in diagnostic or therapeutic contexts (Alford et al., 2009).

Synthetic Pathways and Chemical Synthesis

Research into synthetic protocols for complex fluorinated molecules is crucial for the development and application of new compounds in scientific research. A review on synthetic protocols for 6H-benzo[c]chromen-6-ones, which share a core structure with the compound of interest, provides insight into various synthetic methodologies that could potentially be applied or adapted for the synthesis of "2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide" (Mazimba, 2016). This includes strategies such as Suzuki coupling reactions followed by lactonization, which are relevant for constructing complex fluorinated molecules.

Environmental Considerations and Degradation

The environmental impact and degradation pathways of fluorinated compounds are of increasing concern. Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the persistence of fluorinated compounds in the environment and the need for understanding their degradation mechanisms to assess environmental risks accurately (Liu & Avendaño, 2013). Such research is pertinent for assessing the environmental fate of "2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide" and similar compounds.

properties

IUPAC Name

2-fluoro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRHAMVQMITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

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